3,5-Dimethoxy-2-methylbenzoic acid
Description
3,5-Dimethoxy-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by two methoxy groups at the 3- and 5-positions and a methyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. Its synthesis typically involves oxidation of the corresponding aldehyde (e.g., 3,5-dimethoxy-2-methylbenzaldehyde) under acidic conditions, as exemplified by the reaction of 3,5-dimethoxybenzaldehyde with 2-methyl-2-butene in BuOH/water and NaH2PO4/NaClO2 . The methoxy groups enhance electron-withdrawing effects, modulating the acidity (pKa) and solubility of the benzoic acid moiety.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3,5-dimethoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6-8(10(11)12)4-7(13-2)5-9(6)14-3/h4-5H,1-3H3,(H,11,12) |
InChI Key |
WMPVKMPRBLTWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
2-Amino-3,5-dimethylbenzoic Acid (CAS: 14438-32-5)
- Substituents: Amino (2-position), methyl (3,5-positions).
- Properties: The amino group increases basicity (pKa ~4.5–5.5) compared to the methoxy-substituted analog. The methyl groups reduce solubility in polar solvents due to steric hindrance.
- Applications : Primarily used as an intermediate in organic syntheses, with a purity ≥98% .
2-Amino-3,5-diiodobenzoic Acid
- Substituents: Amino (2-position), iodine (3,5-positions).
- Properties: Heavy iodine atoms increase molecular weight (MW: 415.91 g/mol) and reduce solubility in aqueous media.
3,5-Diethoxybenzoic Acid
Structural Complexity and Reactivity
2-(3,5-Dimethyl-1,1-dioxo-2H-1,6,2,6-thiadiazin-4-yl)benzoic Acid
- Structure : Incorporates a thiadiazine ring fused to the benzoic acid.
- Reactivity : The thiadiazine ring introduces steric and electronic effects, altering regioselectivity in nucleophilic reactions. The compound’s dimeric conformations, as seen in FT-IR and NMR studies, suggest strong intermolecular hydrogen bonding .
3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-53-2)
- Substituents : Chloro (3,5-positions), fluoro (4-position), hydroxy (2-position).
- Properties : The hydroxy group enables intramolecular hydrogen bonding, reducing acidity (pKa ~2.8) compared to methoxy derivatives. Halogens increase electrophilicity, enhancing reactivity in halogenation or coupling reactions .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Applications |
|---|---|---|---|---|---|
| 3,5-Dimethoxy-2-methylbenzoic acid | 3,5-OCH3, 2-CH3 | C10H12O4 | 196.20 | ~3.2 | Pharmaceutical intermediates |
| 2-Amino-3,5-dimethylbenzoic acid | 2-NH2, 3,5-CH3 | C9H11NO2 | 165.19 | ~4.5–5.5 | Organic synthesis intermediate |
| 2-Amino-3,5-diiodobenzoic acid | 2-NH2, 3,5-I | C7H5I2NO2 | 415.91 | ~2.5 | Structural studies |
| 3,5-Diethoxybenzoic acid | 3,5-OCH2CH3 | C11H14O4 | 210.23 | ~3.0 | Lipophilic drug formulations |
| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | 3,5-Cl, 4-F, 2-OH | C7H3Cl2FO3 | 241.96 | ~2.8 | Agrochemical precursors |
Preparation Methods
Direct O-Methylation with Dimethyl Sulfate
The most widely reported method involves methylating 3,5-dihydroxybenzoic acid using dimethyl sulfate (Me₂SO₄) under alkaline conditions. In a representative procedure:
-
Reagents : 3,5-Dihydroxybenzoic acid, dimethyl sulfate, potassium carbonate (K₂CO₃), acetone.
-
Conditions : Reflux at 55°C for 12 hours, followed by hydrolysis with NaOH (75°C, 4 hours).
Mechanism :
-
Deprotonation of phenolic -OH groups by K₂CO₃.
-
Nucleophilic substitution by methyl groups from dimethyl sulfate.
-
Acidic hydrolysis to convert ester intermediates to the carboxylic acid.
Advantages : High yield, scalability, and cost-effectiveness.
Limitations : Requires careful handling of toxic dimethyl sulfate.
Alkylation of 3,4-Dimethoxybenzoic Acid
Methylation via Methyl Iodide and Isobutyllithium
A patent by CN104387265B describes methylating 3,4-dimethoxybenzoic acid using methyl iodide (MeI) and isobutyllithium:
-
Reagents : 3,4-Dimethoxybenzoic acid, methyl iodide, isobutyllithium.
-
Conditions : -78°C in tetrahydrofuran (THF), followed by gradual warming.
Mechanism :
-
Deprotonation of the aromatic ring by isobutyllithium.
-
Electrophilic substitution with methyl iodide.
Challenges : Low yield due to competing side reactions and sensitivity to moisture.
Multi-Step Synthesis from 3-Hydroxy-4-methoxybenzoic Acid
Esterification, Aminomethylation, and Demethylation
WO2017199227A1 outlines a multi-step route:
-
Esterification : 3-Hydroxy-4-methoxybenzoic acid → methyl ester (98.8% yield).
-
Aminomethylation : Reaction with formaldehyde and dimethylamine (70% yield).
-
Reduction : Catalytic hydrogenation to introduce the methyl group.
-
Demethylation : AlCl₃-mediated cleavage of methoxy groups (99.93% purity).
Key Data :
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | 98.8% |
| Aminomethylation | Formaldehyde, dimethylamine | 70% |
| Demethylation | Anhydrous AlCl₃, toluene | 99.93% |
Advantages : High purity suitable for pharmaceutical applications.
Disadvantages : Lengthy process with multiple purification steps.
Alternative Routes and Modifications
Nitration and Reduction
A lesser-known method from involves nitration of 3,5-dimethoxybenzoic acid followed by reduction:
-
Reagents : HNO₃/H₂SO₄ (nitration), H₂/Pd-C (reduction).
-
Yield : ~60% (over two steps).
Utility : Allows introduction of nitro groups for further functionalization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dimethoxy-2-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves methoxylation and methylation of a benzoic acid precursor. A novel approach for analogous compounds (e.g., 3,5-dichloro-4-methylbenzoic acid) uses methyl benzoate derivatives as starting materials under mild conditions to improve safety and yield . Key steps include:
- Friedel-Crafts alkylation to introduce methyl groups.
- Methoxylation via nucleophilic substitution with methoxide ions.
- Acid-catalyzed hydrolysis to yield the final product.
- Purification by recrystallization or column chromatography.
Q. How can researchers characterize 3,5-dimethoxy-2-methylbenzoic acid using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for singlet peaks at δ 3.8–3.9 ppm (methoxy groups) and δ 2.5–2.7 ppm (methyl group). Aromatic protons appear as doublets due to para-substitution .
- ¹³C NMR : Methoxy carbons at ~55 ppm; carboxylic acid carbon at ~170 ppm.
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups).
- Mass Spectrometry : Molecular ion peak at m/z 210 (C₁₁H₁₄O₄) with fragmentation patterns indicating methoxy and methyl losses .
Q. What safety protocols are recommended for handling 3,5-dimethoxy-2-methylbenzoic acid?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling aerosols.
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How do substituent positions (methoxy, methyl) influence the compound’s reactivity in coupling reactions?
- Methodological Answer :
- Steric Effects : The 2-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para position of the methoxy groups.
- Electronic Effects : Methoxy groups act as electron donors, enhancing aromatic ring reactivity in Suzuki-Miyaura couplings. Comparative studies with 3,5-dichloro analogs show lower yields due to chlorine’s electron-withdrawing effects .
- Experimental Design : Use DFT calculations to predict reactive sites and validate with kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. What strategies resolve discrepancies in reported physicochemical data (e.g., melting points, solubility)?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., standardized heating rates for melting point determination).
- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid, melting point ~215°C vs. 3,5-dimethoxy analogs).
- Advanced Analytics : Use differential scanning calorimetry (DSC) for precise melting profiles and HPLC-MS to confirm purity (>98%) .
Q. How can 3,5-dimethoxy-2-methylbenzoic acid be applied in drug design, particularly as a pharmacophore?
- Methodological Answer :
- Bioisosterism : Replace carboxylic acid with ester groups to enhance bioavailability while retaining hydrogen-bonding capacity .
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., amides, methyl esters) and test for enzyme inhibition (e.g., cyclooxygenase-2) using in vitro assays .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, validated by X-ray crystallography of protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
